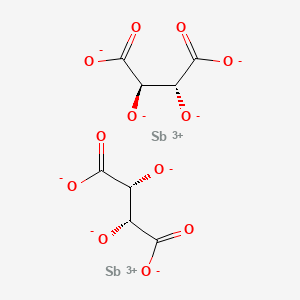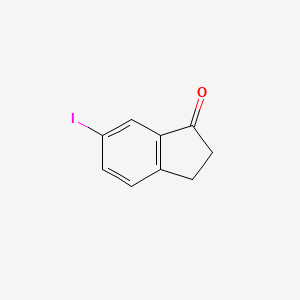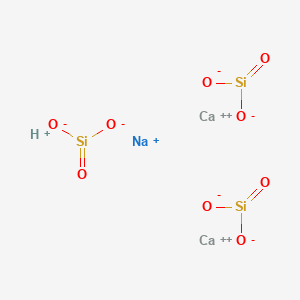
Kutkin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kutkin is a pharmacologically active compound found in Picrorhiza kurroa, a plant traditionally known as kutki . It is known for its intense bitter taste and is a reputed remedy for the treatment of liver diseases in Ayurveda . Kutkin is a mixture of two molecules, the irioid glycosides known as picroside I and picroside II .
Synthesis Analysis
The chemical composition of Picrorhiza kurroa has been studied, and the active constituents are a group of iridoid glycosides known as picrosides and kutkosides . The mechanism of action of kutkins is the same as that of silymarin, an active constituent and hepatoprotective constituent of Silybum marianum .Chemical Reactions Analysis
Kutkin exhibits hepatoprotective properties, which are mainly due to the suppression of xanthine oxidase inhibitors, metal-ion chelators, oxygen anion generation, free radical scavenging, and anti-lipid peroxidation .Aplicaciones Científicas De Investigación
Hepatoprotective Activity : Kutkin exhibits significant hepatoprotective activity, potentially more potent than silymarin, a known liver-protective compound. This activity makes it a valued remedy in traditional Ayurveda for treating liver diseases (Akbar, 2011).
Genetic Diversity in Picrorhiza kurrooa : Kutkin is a key component in studies of genetic diversity within Picrorhiza kurrooa populations. These studies use DNA markers like SSR and cytochrome P-450 to evaluate genetic variations in different geographical locations (Katoch, Hussain, & Ahuja, 2013).
Protection Against Amanita Phalloides : Kutkin significantly increases survival rates in mice after lethal doses of Amanita phalloides, a highly toxic mushroom, suggesting its potential in treating such poisonings. Its efficacy is comparable to that of silibinin, another protective agent (Floersheim, Bieri, Koenig, & Pletscher, 1990).
Analytical Techniques for Quantifying Kutkin : Various studies have developed methods for the quantification of kutkin in Picrorhiza kurroa, such as high-performance thin-layer chromatography (HPTLC), highlighting the importance of accurate and efficient determination of kutkin content in pharmaceutical and herbal preparations (Jadhao, Bhusari, Shrikhande, Ghormade, & Shrikhande, 2009).
Anti-Inflammatory Activity : Kutkin, along with other constituents of Picrorhiza kurrooa like picroside-1 and kutkoside, has been shown to exhibit anti-inflammatory activity in various models. This activity has been observed in conditions such as arthritis and edema, without any associated analgesic, antipyretic, or ulcerogenic effects (Singh, Bani, Singh, Khajuria, Sharma, Gupta, & Banerjee, 1993).
Biotechnological Production Alternatives : Due to the overharvesting and endangerment of Picrorhiza kurrooa, research has been conducted into biotechnological methods for producing kutkin. This includes the use of Agrobacterium-mediated "hairy root" cultures, which offers a sustainable and efficient way to produce kutkin and other phytomolecules (Srivastava & Srivastava, 2016).
Antioxidant Activity : The antioxidant potential of kutkin has been explored, demonstrating its ability to scavenge free radicals. This suggests potential applications in treating diseases where oxidative stress plays a role (Bhandari, Kumar, Singh, & Ahuja, 2010).
Potential in Alzheimer’s Treatment : Kutkin has been identified as a potential phytochemical for modulating secretase enzymes, relevant in the treatment of Alzheimer’s disease. This indicates its potential use in developing therapeutic agents for Alzheimer's (Anthwal, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQHIDJSCQWBB-QHJBZRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kutkin | |
CAS RN |
12708-05-3 |
Source


|
| Record name | Kutkin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

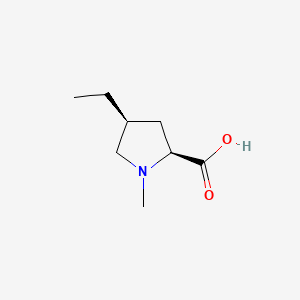
![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

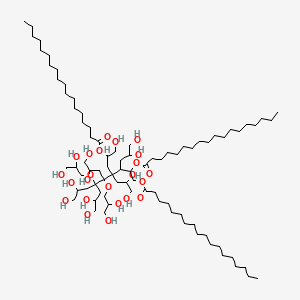


![(3S,8S,9S,10R,13S,14S,17S)-3,17-Dihydroxy-10,13-dimethyl-2,3,7,8,9,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11(6H)-one](/img/structure/B576601.png)

